![molecular formula C8H12N2S B1470848 (4,5,6,7-四氢噻吩并[3,2-c]吡啶-4-基甲基)胺 CAS No. 1428233-78-6](/img/structure/B1470848.png)
(4,5,6,7-四氢噻吩并[3,2-c]吡啶-4-基甲基)胺
描述
“(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine” is a compound that is part of a class of heterocyclic compounds known as thienopyridines . It has the empirical formula C7H10ClNS and a molecular weight of 175.68 . This compound is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific literature . One method involves the introduction of an allyl group in the 3-position of a 4-oxopiperidine-3-carboxylic acid ester, followed by ozonization, reduction to the corresponding aldehyde, and ring closure with H2S/HCl in the presence of a metal halide .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.68 and its molecular formula is C7H10ClNS . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用
抗增殖抗癌药物
该化合物已被用于设计和合成新型抗增殖药物。这些药物正在被评估其对各种癌细胞系的有效性。 四氢噻吩并[3,2-c]吡啶部分的存在与抑制微管蛋白聚合相关,这是一种破坏癌细胞生长并诱导细胞凋亡的有前景的机制 .
抗血小板和抗血栓药物
四氢噻吩并[3,2-c]吡啶的衍生物已被证明具有作为抗血小板和抗血栓药物的巨大潜力。它们通过抑制血小板聚集起作用,血小板聚集是血栓形成的关键步骤。 这种应用在预防中风和心肌梗死方面尤为重要 .
神经保护剂
研究表明,该化合物的某些类似物可能具有神经保护特性。 这些特性使它们成为治疗神经退行性疾病(如阿尔茨海默病和帕金森病)的候选药物,因为它们可以保护神经元免受损伤或死亡 .
抗炎药
四氢噻吩并[3,2-c]吡啶衍生物的抗炎特性使其适用于开发新型抗炎药。 这些药物有可能治疗慢性炎症疾病,而不会产生与目前药物相关的副作用 .
用于心血管疾病的血管扩张剂
一些衍生物被发现具有血管扩张作用,可以扩张血管并改善血流。 这种应用有利于治疗各种心血管疾病,包括高血压和心绞痛 .
抗菌和抗真菌剂
四氢噻吩并[3,2-c]吡啶的结构框架已被探索其抗菌和抗真菌活性。 这些活性对于开发治疗细菌和真菌感染的新疗法至关重要,尤其是在抗生素耐药性不断上升的背景下 .
作用机制
Target of Action
It is known that similar compounds such as prasugrel, a thienopyridine prodrug, irreversibly bind to p2y12 receptors .
Mode of Action
Prasugrel, a related compound, reduces the aggregation of platelets by irreversibly binding to p2y12 receptors . It interacts in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .
Biochemical Pathways
The irreversible binding of similar compounds to p2y12 receptors suggests that it may affect platelet aggregation pathways .
Result of Action
Similar compounds like prasugrel are known to reduce platelet aggregation, which can prevent blood clots .
未来方向
Thienopyridine derivatives, including “(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine”, have shown potent biological activities and are considered as lead molecules for the development of future drugs . They have been evaluated for various biological activities in different models with promising findings .
生化分析
Biochemical Properties
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their function. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can lead to sustained changes in cellular function, such as altered metabolic activity or prolonged activation of signaling pathways .
Dosage Effects in Animal Models
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
属性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,10H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJRTHHSITXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


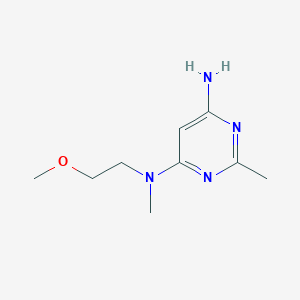

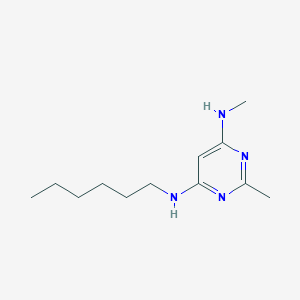
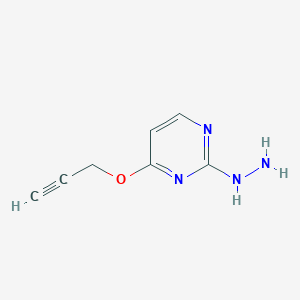

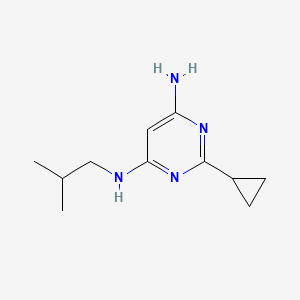
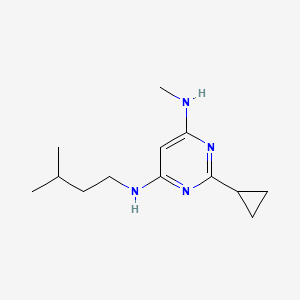
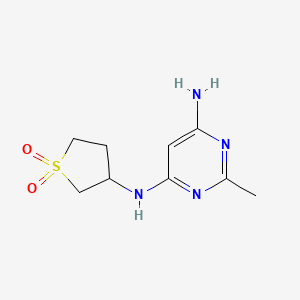
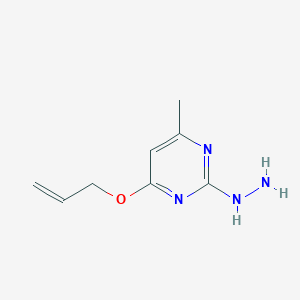
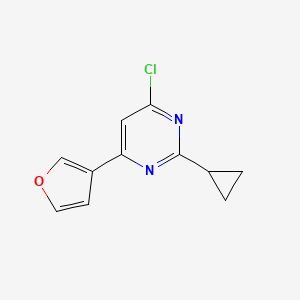
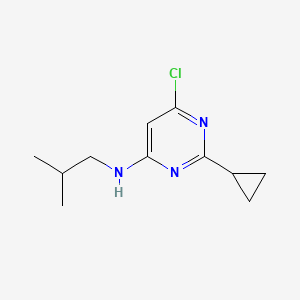

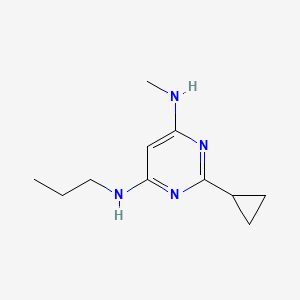
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)
